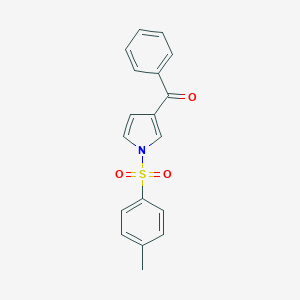

3-Benzoyl-1-tosylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDSTJINSJFSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378295 | |

| Record name | 3-Benzoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139261-90-8 | |

| Record name | 3-Benzoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoyl-1-tosylpyrrole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoyl-1-tosylpyrrole is a synthetic organic compound characterized by a pyrrole ring substituted with a benzoyl group at the 3-position and a tosyl (p-toluenesulfonyl) group at the 1-position. This molecule serves as a versatile scaffold in medicinal chemistry and materials science due to the combined electronic and steric properties of its constituent functional groups. The electron-withdrawing nature of both the benzoyl and tosyl groups significantly influences the reactivity and potential biological interactions of the pyrrole core. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound, tailored for researchers and professionals in drug development.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 139261-90-8 | [1][2] |

| Molecular Formula | C₁₈H₁₅NO₃S | [1] |

| Molecular Weight | 325.38 g/mol | |

| Melting Point | 112.35 - 113.35 °C (385.5 - 386.5 K) | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in chloroform and methanol (data for 1-tosylpyrrole) | |

| Appearance | Colorless prisms |

Structural Analysis

The molecular structure of this compound has been elucidated by X-ray crystallography, revealing a well-defined three-dimensional arrangement.

Crystal Structure:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

The key structural features include the planarity of the pyrrole ring and the relative orientations of the benzoyl and tosyl substituents. The dihedral angle between the pyrrole ring and the benzoyl phenyl ring is a critical parameter influencing the molecule's conformation and potential for intermolecular interactions.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the benzoyl group, and the tosyl group. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing effects of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic carbonyl carbon of the benzoyl group and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the benzoyl ketone and the S=O stretching of the sulfonyl group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the benzoyl and tosyl groups.

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-tosylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1-tosylpyrrole and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.

-

Acylating Agent Addition: Add a solution of benzoyl chloride in the same solvent dropwise from the dropping funnel to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat if required, while monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are limited, the broader class of pyrrole derivatives has attracted significant attention in drug discovery. Pyrrole-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The benzoyl and tosyl moieties can modulate the biological activity of the pyrrole core. For instance, some 3-benzoyl-pyrrole derivatives have shown potential as anticancer agents.[3] The tosyl group, often used as a protecting group, can also influence the molecule's lipophilicity and ability to interact with biological targets.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. There is currently no direct evidence linking this compound to specific signaling pathways.

Conclusion

This compound is a compound of interest with well-defined chemical and structural properties. Its synthesis via Friedel-Crafts acylation is a standard and reproducible method. While its specific biological profile is yet to be fully explored, the presence of the reactive benzoyl and tosyl groups on the pyrrole scaffold makes it a promising candidate for further investigation in the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding for researchers to build upon in their future studies of this intriguing molecule.

References

A Comprehensive Technical Guide to [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone (3-Benzoyl-1-tosylpyrrole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone, commonly known as 3-Benzoyl-1-tosylpyrrole. The document details its chemical identity, physical and chemical properties, synthesis methodologies, and potential applications in drug discovery and development, with a focus on its emerging role as an anticancer and anti-inflammatory agent. Experimental protocols and relevant signaling pathways are also discussed to provide a comprehensive resource for researchers in the field.

Chemical Identity and Properties

This compound is a substituted pyrrole derivative characterized by the presence of a benzoyl group at the 3-position and a tosyl group at the 1-position of the pyrrole ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |

| Common Name | This compound | |

| CAS Number | 139261-90-8 | [1] |

| Molecular Formula | C18H15NO3S | [1] |

| Molecular Weight | 325.38 g/mol | [1] |

| Melting Point | 94-96 °C | [1] |

| Boiling Point (Predicted) | 517.9 ± 52.0 °C | [1] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |

| Form | Solid | [1] |

| Color | Purple | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[2][3]

General Synthesis Workflow

The synthesis generally proceeds via a base-mediated reaction between an α,β-unsaturated ketone (chalcone) and p-toluenesulfonylmethyl isocyanide (TosMIC).

Detailed Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives

This protocol is adapted from a method used for synthesizing related 3,4-substituted pyrrole derivatives.[4]

Materials:

-

Substituted enone (electron-deficient olefin) (1 mmol)

-

p-Tosylmethyl isocyanide (TosMIC) (1 mmol)

-

Sodium hydride (NaH) (50 mg)

-

Anhydrous diethyl ether (Et₂O) (20 mL)

-

Dimethyl sulfoxide (DMSO) (1.5 mL)

-

Argon (Ar) atmosphere

Procedure:

-

A suspension of sodium hydride (50 mg) in anhydrous diethyl ether (20 mL) is prepared in a reaction vessel under an argon atmosphere.

-

A solution of the enone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL) is prepared.

-

The reactant mixture is added dropwise to the sodium hydride suspension at room temperature with continuous stirring.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. The residue is recrystallized from an appropriate solvent system (e.g., acetone-ethyl ether) to yield the 3-aroyl-4-heteroarylpyrrole derivative.

Biological Activity and Potential Applications

Derivatives of 3-Benzoyl-pyrrole have demonstrated significant potential in drug discovery, primarily as anticancer and anti-inflammatory agents.

Anticancer Activity

Several studies have highlighted the potent anticancer activity of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives.[5][6][7]

Table 2: In Vitro Anticancer Activity of Selected 3-Benzoyl-pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| cpd 19 | MGC 80-3 (Gastric Cancer) | 1.0 - 1.7 | [5][6] |

| cpd 19 | HCT-116 (Colon Cancer) | 1.0 - 1.7 | [5][6] |

| cpd 21 | HepG2 (Liver Cancer) | 0.5 - 0.9 | [5][6] |

| cpd 21 | DU145 (Prostate Cancer) | 0.5 - 0.9 | [5][6] |

| cpd 21 | CT-26 (Colon Carcinoma) | 0.5 - 0.9 | [5][6] |

| cpd 15 | A549 (Lung Cancer) | 3.6 | [5][6] |

| cpd 2j | Hela (Cervical Cancer) | 4.3 | [7] |

| cpd 3j | SGC-7901 (Gastric Cancer) | 10.5 | [7] |

Note: cpd refers to the compound number in the cited literature.

The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the S phase.[5]

Anti-inflammatory Activity

Pyrrole derivatives are known to possess anti-inflammatory properties, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac containing a pyrrole core.[8] Derivatives of 3-benzoyl-pyrrole have been investigated for their potential to inhibit key inflammatory pathways.[8][9]

One related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, demonstrated antioxidant and anti-lipoxygenase (LOX) activity.[8] Another pyrrole derivative, RS-37619, showed potent analgesic and anti-inflammatory effects by inhibiting carrageenan-induced paw edema and cotton pellet-induced granuloma.[9]

Signaling Pathways in Drug Development

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of related pyrrole derivatives suggest potential interactions with several key pathways in cancer and inflammation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Many pyrrole-based anti-inflammatory agents target the arachidonic acid cascade, which involves the COX and LOX pathways responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8]

Cancer-Related Signaling Pathways

The anticancer activity of various pyrrole derivatives suggests their potential to interfere with signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These may include the MAPK, VEGF, and Wnt/β-catenin pathways. The exact role of this compound in these pathways requires further investigation.

Conclusion

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone is a promising scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies. Further research is warranted to fully elucidate the mechanisms of action and specific molecular targets of this compound, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for researchers embarking on studies involving this and related pyrrole derivatives.

References

- 1. PHENYL-[1-(TOLUENE-4-SULFONYL)-1H-PYRROL-3-YL]-METHANONE | 139261-90-8 [amp.chemicalbook.com]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one [mdpi.com]

- 9. The analgesic and anti-inflammatory profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Benzoyl-1-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzoyl-1-tosylpyrrole, a substituted pyrrole derivative of interest in synthetic and medicinal chemistry. This document details its chemical properties, a standardized synthesis protocol, and discusses its potential biological relevance based on related molecular structures.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₅NO₃S | [1] |

| Molecular Weight | 325.39 g/mol | |

| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | [1] |

| CAS Number | 139261-90-8 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction introduces a benzoyl group onto the pyrrole ring, predominantly at the 3-position under specific conditions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Tosylpyrrole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Nitrogen or argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the mixture to 0 °C in an ice bath. Dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it to the flask.

-

Acylation: Add a solution of benzoyl chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity and associated signaling pathways of this compound are not extensively documented, the broader class of pyrrole derivatives has attracted significant attention in medicinal chemistry.

Anticancer Potential: Numerous studies have highlighted the potential of substituted pyrroles as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[2] For instance, certain 3-aroyl-1-arylpyrrole derivatives have demonstrated potent inhibition of cancer cell growth and have been shown to interfere with the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[2] The benzoyl and tosyl moieties in the target compound are common pharmacophores, suggesting that it could be a candidate for investigation in cancer research.

Anti-inflammatory Activity: Pyrrole-containing compounds are also known for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

Logical Relationship of Potential Biological Activity:

The following diagram illustrates the potential progression from the chemical structure to biological activity based on related compounds.

Caption: Potential biological relevance of this compound.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Benzoyl-1-tosylpyrrole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoyl-1-tosylpyrrole, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectra for this specific molecule, this guide synthesizes expected spectroscopic values based on data from closely related analogs and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds reported in the scientific literature and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrrole H-2 | 7.8 - 8.2 | dd | ~2-3, ~1-2 | Downfield shift due to deshielding from both the adjacent tosyl group and the benzoyl group. |

| Pyrrole H-5 | 7.2 - 7.6 | t | ~2-3 | Influenced by the electron-withdrawing nature of the N-tosyl group. |

| Pyrrole H-4 | 6.3 - 6.7 | dd | ~2-3, ~1-2 | Expected to be the most upfield of the pyrrole protons. |

| Benzoyl (ortho) | 7.7 - 7.9 | d | ~7-8 | Protons closest to the carbonyl group. |

| Benzoyl (meta) | 7.4 - 7.6 | t | ~7-8 | |

| Benzoyl (para) | 7.5 - 7.7 | t | ~7-8 | |

| Tosyl (ortho to SO₂) | 7.8 - 8.0 | d | ~8-9 | Aromatic protons on the tosyl group. |

| Tosyl (meta to SO₂) | 7.3 - 7.5 | d | ~8-9 | Aromatic protons on the tosyl group. |

| Tosyl -CH₃ | 2.4 - 2.5 | s | - | Characteristic singlet for the methyl group on the tosyl moiety. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Benzoyl) | 188 - 192 | Typical range for an aryl ketone carbonyl carbon.[1] |

| Pyrrole C-3 | 130 - 135 | Carbon bearing the benzoyl group. |

| Pyrrole C-2 | 125 - 130 | |

| Pyrrole C-5 | 115 - 120 | |

| Pyrrole C-4 | 110 - 115 | |

| Benzoyl (ipso) | 135 - 140 | Carbon attached to the pyrrole ring. |

| Benzoyl (aromatic) | 128 - 134 | Multiple signals expected for the aromatic carbons of the benzoyl group. |

| Tosyl (ipso) | 145 - 150 | Carbon attached to the sulfonyl group. |

| Tosyl (aromatic) | 127 - 130 | Aromatic carbons of the tosyl group. |

| Tosyl -CH₃ | 21 - 22 | Characteristic signal for the methyl group carbon. |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Benzoyl) | 1650 - 1670 | Strong | Conjugated aryl ketone. |

| SO₂ Stretch (asymmetric) | 1360 - 1380 | Strong | Characteristic for sulfonyl groups. |

| SO₂ Stretch (symmetric) | 1170 - 1190 | Strong | Characteristic for sulfonyl groups. |

| C-N Stretch (Pyrrole) | 1250 - 1350 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Multiple bands expected. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |

| C-H Stretch (Alkyl) | 2850 - 3000 | Weak | From the tosyl methyl group. |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺• | ~325.08 | Molecular ion. |

| [M-SO₂C₇H₇]⁺ | [M-155]⁺ | Loss of the tosyl group. |

| [C₇H₅O]⁺ | 105 | Benzoyl cation fragment. |

| [C₇H₇]⁺ | 91 | Tropylium ion from the tosyl group. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

For techniques like Electrospray Ionization (ESI), the solution can be directly infused or injected into the mass spectrometer. For Electron Ionization (EI), the sample may be introduced via a direct insertion probe.

Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

The Rising Therapeutic Potential of 3-Benzoyl-1-tosylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, the 3-benzoyl-1-tosylpyrrole framework has emerged as a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: A Primary Focus

Recent research has highlighted the significant potential of this compound and its analogues as anticancer agents. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines.

Quantitative Analysis of Anticancer Potency

The anticancer efficacy of various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has been systematically evaluated. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, have been determined against several cancer cell lines. A lower IC50 value indicates a more potent compound. The data from these studies are summarized in the table below for comparative analysis.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| cpd 15 | A549 (Lung) | 3.6 | [1][2] |

| cpd 19 | MGC 80-3 (Gastric) | 1.0 - 1.7 | [1][2] |

| HCT-116 (Colon) | 1.0 - 1.7 | [1][2] | |

| CHO (Ovary) | 1.0 - 1.7 | [1][2] | |

| cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [1][2] |

| DU145 (Prostate) | 0.5 - 0.9 | [1][2] | |

| CT-26 (Colon) | 0.5 - 0.9 | [1][2] | |

| 3a | MCF-7 (Breast) | 18.7 | [3] |

| 3f | A375 (Melanoma) | 8.2 - 31.7 | [3] |

| CT-26 (Colon) | 8.2 - 31.7 | [3] | |

| HeLa (Cervical) | 8.2 - 31.7 | [3] | |

| MGC80-3 (Gastric) | 8.2 - 31.7 | [3] | |

| NCI-H460 (Lung) | 8.2 - 31.7 | [3] | |

| SGC-7901 (Gastric) | 8.2 - 31.7 | [3] | |

| 3g | CHO (Ovary) | 8.2 | [3] |

| 3n | HCT-15 (Colon) | 21 | [3] |

Importantly, several of these potent compounds exhibited weak cytotoxicity against normal human umbilical vein endothelial cells (HUVEC) and NIH/3T3 fibroblasts, suggesting a degree of selectivity for cancer cells.[1][2][3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action revealed that compound 21, a potent derivative, induces cell cycle arrest in the S phase in CT-26 cells.[1][2] This disruption of the normal cell division cycle ultimately leads to the induction of apoptosis, or programmed cell death.

Figure 1. Proposed mechanism of anticancer activity via S-phase cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines and normal cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Figure 2. A simplified workflow for the MTT cytotoxicity assay.

Anti-inflammatory and Enzyme Inhibitory Activities

Beyond their anticancer effects, certain 3-benzoyl-pyrrole derivatives have demonstrated potential as anti-inflammatory agents and enzyme inhibitors.

Dual COX/LOX Inhibition and Antioxidant Effects

Chronic inflammation is linked to the pathogenesis of numerous diseases.[4][5] The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drug development. A cinnamic-pyrrole hybrid, (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, has been synthesized and shown to possess both antioxidant and anti-lipoxygenase activity.[4][5] This dual activity is a desirable feature for a multi-target anti-inflammatory agent.

| Compound | Activity | IC50 (µM) | Reference |

| (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Soybean Lipoxygenase Inhibition | 38 | [4] |

Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay

Objective: To evaluate the inhibitory effect of compounds on the activity of soybean lipoxygenase.

Materials:

-

Soybean lipoxygenase solution

-

Sodium linoleate (substrate)

-

Tris-HCl buffer (pH 9.0)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, mix the Tris-HCl buffer, sodium linoleate solution, and the test compound at the desired concentration.

-

Enzyme Addition: Initiate the enzymatic reaction by adding the soybean lipoxygenase solution.

-

Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over time. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

-

Data Analysis: Calculate the rate of reaction for both the control (without inhibitor) and the samples with the test compound. Determine the percentage of inhibition and, subsequently, the IC50 value.

Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[6] Interestingly, certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[6][7] This selectivity could offer therapeutic advantages.

| Compound | Enzyme | IC50 (µM) | Reference |

| 3o | BChE | 5.37 ± 0.36 | [6] |

| 3p | BChE | 1.71 ± 0.087 | [6] |

| 3s | BChE | 3.76 ± 0.25 | [6] |

Kinetic studies have revealed that compound 3p inhibits BChE in a mixed competitive mode.[6][7]

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a versatile and promising platform for the discovery of new drugs. The readily available synthetic routes and the diverse biological activities, particularly in the realms of oncology and inflammation, make these compounds highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel and effective therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in this exciting area of drug discovery.

References

- 1. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pyrrole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the therapeutic efficacy of a diverse array of pharmaceuticals. Its unique electronic properties and versatile substitution patterns have enabled the development of potent and selective agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry applications of substituted pyrroles, detailing their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential.

Therapeutic Applications of Substituted Pyrroles

The versatility of the pyrrole core has been exploited in the development of drugs for numerous therapeutic areas. This section highlights key applications, focusing on anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Agents

Substituted pyrroles have emerged as a significant class of anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.

Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, is a prime example. It features a pyrrole ring linked to an oxindole moiety and is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby disrupting angiogenesis and tumor cell proliferation.[1][2]

Numerous other pyrrole derivatives have been investigated for their anticancer properties, targeting various components of cellular signaling pathways.

| Compound Class | Specific Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | Compound 12d | - | VEGFR-2 Kinase Assay | 0.0119 | [3] |

| Pyrrolo[2,3-d]pyrimidine | Compound 15c | - | VEGFR-2 Kinase Assay | 0.0136 | [3] |

| 3-Aroyl-1-arylpyrrole | ARAP 22 | NCI-ADR-RES | Cytotoxicity Assay | - | [4] |

| Pyrrole Fused Pyrimidine | Compound 4g | A549 (Lung) | Cytotoxicity Assay | 49.44 | [5] |

| N-Arylpyrrole | Compound Vc | MRSA | MIC Assay | 4 µg/mL | [6] |

Anti-inflammatory Agents

The pyrrole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Ketorolac and Tolmetin are widely prescribed NSAIDs that contain a pyrrole core. They are non-selective inhibitors of both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent alleviation of pain and inflammation.[7][8] Research in this area is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.

| Compound Class | Specific Compound | Target | Assay Type | IC50 (µM) | Reference |

| Pyrrole Carboxylic Acid | Compound 4k | COX-2 | Fluorometric Inhibitor Screening | > Celecoxib | [9] |

| Pyrrole Carboxylic Acid | Compound 4h | COX-1 | Fluorometric Inhibitor Screening | > Celecoxib | [9] |

| Pyrrole-Cinnamate Hybrid | Hybrid 5 | COX-2 | In vitro Inhibition Assay | 0.55 | [10] |

| Pyrrole-Cinnamate Hybrid | Hybrid 6 | COX-2 | In vitro Inhibition Assay | 7.0 | [10] |

| Pyrrole Derivative | Compound 2 | Soybean LOX | In vitro Inhibition Assay | 7.5 | [10] |

Antimicrobial Agents

The pyrrole ring is present in several natural and synthetic compounds with significant antimicrobial activity. These agents target various cellular processes in bacteria and fungi, leading to growth inhibition or cell death.

Pyrrolnitrin , a natural product, exhibits broad-spectrum antifungal activity. Synthetic efforts have focused on developing novel pyrrole derivatives with improved potency and a broader spectrum of activity against drug-resistant pathogens.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo [2,3-b] Pyrrole | Compound 2 | Pseudomonas aeruginosa | 50 | [11] |

| Pyrrolo [2,3-b] Pyrrole | Compound 3 | Staphylococcus aureus | 25 | [11] |

| N-Arylpyrrole | Compound Vb | MRSA | 4 | [6] |

| N-Arylpyrrole | Compound Ve | MRSA | 4 | [6] |

| Thiazole-connected Pyrrole | Compound 44 | S. aureus, E. coli | 16 | [12] |

Other Therapeutic Applications

The versatility of the pyrrole scaffold extends to other therapeutic areas, including:

-

Hypolipidemic Agents: Atorvastatin , a blockbuster drug for treating hypercholesterolemia, features a central pyrrole ring. It acts by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[13][14][15][16]

-

Antiviral Agents: Certain pyrrole derivatives have shown promise as antiviral agents, including activity against HIV.

-

Anticonvulsants and CNS Agents: The pyrrole nucleus is also found in compounds with activity on the central nervous system.

Synthesis of Substituted Pyrroles

Several classical and modern synthetic methods are employed to construct the pyrrole ring. The choice of method often depends on the desired substitution pattern.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most common methods for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[17]

References

- 1. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-<i>b</i>] Pyrrole Derivatives - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel, conformationally restricted HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of pyrrole-based hepatoselective ligands as potent inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Versatile Intermediate: A Technical Guide to 3-Benzoyl-1-tosylpyrrole in Synthetic Chemistry and Drug Discovery

For Immediate Release

Shanghai, China – December 25, 2025 – 3-Benzoyl-1-tosylpyrrole has emerged as a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive benzoyl group with a tosyl-protected pyrrole ring, offer a versatile platform for the synthesis of a wide array of complex heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of its synthesis, characterization, and application in the development of novel therapeutic agents.

Synthesis and Characterization

The primary route to this compound is the Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), directs the benzoyl group predominantly to the 3-position of the pyrrole ring. The tosyl group serves as a crucial protecting group, deactivating the pyrrole ring sufficiently to control the regioselectivity of the acylation and preventing polymerization, which is a common side reaction with unprotected pyrroles.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| IUPAC Name | [1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone[1] |

| CAS Number | 139261-90-8[1] |

| Molecular Formula | C₁₈H₁₅NO₃S[1] |

| Molecular Weight | 325.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not explicitly found in search results |

| ¹H NMR (CDCl₃, ppm) | Predicted values based on related structures: δ 7.2-8.0 (m, aromatic H), 2.4 (s, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | Predicted values based on related structures: δ 190 (C=O), 145, 138, 135, 132, 130, 128, 127, 125, 120, 115 (aromatic C), 21 (CH₃) |

| IR (KBr, cm⁻¹) | Predicted values based on related structures: ~1690 (C=O stretch) |

| Mass Spec (m/z) | Predicted [M+H]⁺: 326.08 |

Note: Specific experimental data for this compound were not found in the provided search results. The data presented are based on closely related compounds and general principles of spectroscopy.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of Friedel-Crafts acylation of N-tosylpyrroles.

Materials:

-

1-Tosylpyrrole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add benzoyl chloride (1.2 equivalents) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Applications as a Synthetic Intermediate

This compound serves as a valuable building block for the synthesis of various bioactive molecules, particularly kinase inhibitors and other targeted therapies. The benzoyl group can be chemically modified, or the tosyl group can be removed to allow for further functionalization of the pyrrole nitrogen.

Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease and cancer.[2] Pyrrole-based compounds have shown promise as GSK-3 inhibitors.[3][4][5] The this compound scaffold can be elaborated to produce potent GSK-3 inhibitors.

A plausible synthetic route involves the deprotection of the tosyl group followed by functionalization of the pyrrole nitrogen.

Table 2: Representative Data for a Hypothetical GSK-3 Inhibitor Derived from this compound

| Compound ID | Structure | Target | IC₅₀ (nM) |

| Hypothetical-1 | 3-Benzoyl-1-(pyrimidin-2-yl)-1H-pyrrole | GSK-3β | Data not available |

Note: This is a hypothetical example to illustrate the potential application. Specific IC₅₀ values for derivatives of this compound as GSK-3 inhibitors were not found in the provided search results.

Experimental Protocol: Deprotection of this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.

-

Add sodium hydroxide (3.0-5.0 equivalents) and stir the mixture at reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude 3-benzoyl-1H-pyrrole by column chromatography if necessary.

Role in Targeting Cellular Signaling Pathways

Pyrrole-based compounds derived from intermediates like this compound have been shown to modulate key signaling pathways implicated in cancer and other diseases. One such pathway is the Wnt/β-catenin signaling cascade, where GSK-3β plays a crucial regulatory role.[6][7][8][9]

In the canonical Wnt pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" that includes GSK-3β. This complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by small molecules prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes. In certain cancers, this pathway is aberrantly activated, and GSK-3β inhibitors can have therapeutic effects.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis and medicinal chemistry. Its straightforward preparation via Friedel-Crafts acylation and the differential reactivity of its functional groups provide a robust platform for the generation of diverse libraries of pyrrole-containing compounds. The demonstrated potential of these derivatives to modulate critical cellular signaling pathways, such as the Wnt/β-catenin cascade, underscores the value of this compound in the ongoing quest for novel and effective therapeutic agents. Further exploration of the synthetic utility of this versatile building block is poised to yield new classes of compounds with significant potential in drug discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Wnt/β-Catenin Pathway by DNA Alkylating Pyrrole-Imidazole Polyamide in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]

- 8. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Benzoyl-1-tosylpyrrole from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 3-Benzoyl-1-tosylpyrrole from readily available pyrrole. The synthesis involves an initial N-tosylation of pyrrole to form 1-tosylpyrrole, followed by a regioselective Friedel-Crafts acylation at the 3-position using benzoyl chloride and aluminum chloride. This methodology is particularly relevant for the synthesis of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and biologically active compounds. The tosyl group serves as a crucial protecting group and directs the subsequent electrophilic substitution. This protocol includes detailed experimental procedures, tables of quantitative data, and a workflow diagram to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the pyrrole ring at specific positions is a key challenge in the synthesis of complex target molecules. Direct electrophilic substitution of pyrrole typically occurs at the 2-position. To achieve substitution at the 3-position, a common strategy involves the use of a protecting group on the nitrogen atom, which can also direct the regioselectivity of subsequent reactions. The p-toluenesulfonyl (tosyl) group is an effective N-protecting group that deactivates the pyrrole ring towards polymerization and directs acylation to the 3-position under Friedel-Crafts conditions with a suitable Lewis acid catalyst. This application note details a reliable and efficient two-step synthesis of this compound, a valuable intermediate for further chemical transformations.

Synthesis Pathway

The synthesis of this compound from pyrrole proceeds in two sequential steps:

-

N-Tosylation of Pyrrole: Pyrrole is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield 1-tosylpyrrole.

-

Friedel-Crafts Benzoylation: 1-Tosylpyrrole undergoes a Friedel-Crafts acylation with benzoyl chloride, catalyzed by aluminum chloride (AlCl₃), to selectively yield this compound.

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 1-Tosylpyrrole

| Parameter | Value | Reference |

| Reactants | ||

| Pyrrole | 1.0 eq | [1] |

| p-Toluenesulfonyl chloride | 1.05 eq | [1] |

| Sodium Hydride (60% dispersion in mineral oil) | 1.1 eq | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 3 hours | [1] |

| Product Yield | 99% | [1] |

Table 2: Reaction Parameters and Yields for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 1-Tosylpyrrole | 1.0 eq | [2] |

| Benzoyl Chloride | 1.1 eq | General Protocol[3] |

| Aluminum Chloride (AlCl₃) | 2.0 eq | [2] |

| Solvent | Dichloromethane (DCM) | General Protocol[3] |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol[3] |

| Reaction Time | 15 minutes at room temperature after addition | General Protocol[3] |

| Product | This compound (sole product) | [2] |

| Reported Yield | High (exact yield not specified in snippet) |

Table 3: Spectroscopic Data for 1-Tosylpyrrole

| Analysis | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.73 (d, J=8.4 Hz, 2H), 7.27 (d, J=8.4 Hz, 2H), 7.15 (t, J=2.3 Hz, 2H), 6.28 (t, J=2.3 Hz, 2H), 2.40 (s, 3H) | [1] |

| Melting Point | 99-102 °C | [4] |

Note: Complete spectroscopic data for this compound was not available in the provided search results. Characterization of the final product would require standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of 1-Tosylpyrrole

This protocol is adapted from a reported procedure with a 99% yield.[1]

-

To a suspension of 60% sodium hydride (3.13 g, 78.3 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask under a nitrogen atmosphere, a solution of pyrrole (5.00 g, 74.5 mmol) in anhydrous tetrahydrofuran (20 mL) is added slowly and dropwise.

-

The reaction mixture is stirred for 30 minutes at room temperature.

-

A solution of p-toluenesulfonyl chloride (14.2 g, 74.5 mmol) in anhydrous tetrahydrofuran (20 mL) is then added to the mixture.

-

Stirring is continued for 3 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), water is carefully added to quench the reaction.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.

Step 2: Synthesis of this compound

This is a general protocol for Friedel-Crafts acylation, adapted for the specific synthesis of this compound.[2][3]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, anhydrous aluminum chloride (2.0 eq) is suspended in anhydrous dichloromethane.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension over 10 minutes.

-

Following the addition, a solution of 1-tosylpyrrole (1.0 eq) in anhydrous dichloromethane is added dropwise in the same manner.

-

After the complete addition of the 1-tosylpyrrole solution, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is stirred for an additional 15 minutes at room temperature.

-

The reaction is then carefully quenched by pouring it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is collected.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Reagents and Products

Caption: Logical flow of the synthesis from starting material to final product.

References

- 1. mdpi.com [mdpi.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

Application Notes and Protocols for the One-Pot Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles using TOSMIC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrroles is of significant interest to the chemical and pharmaceutical sciences. The van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction utilizing tosylmethyl isocyanide (TOSMIC), offers a robust and operationally simple approach to constructing the pyrrole ring. This one-pot methodology allows for the direct synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles from readily available arylalkenes, providing a significant advantage over multi-step synthetic sequences. Optimal reaction conditions are typically achieved using sodium tert-butoxide (NaOtBu) as the base in a dimethyl sulfoxide (DMSO) solvent system. This protocol is particularly effective for arylalkenes bearing electron-poor aryl groups, often resulting in high yields.

Reaction Mechanism and Workflow

The synthesis proceeds via a well-established mechanism initiated by the deprotonation of TOSMIC. Under basic conditions, the acidic α-proton of TOSMIC is abstracted by a base, such as sodium tert-butoxide, to generate a stabilized carbanion. This nucleophilic carbanion then undergoes a Michael addition to the arylalkene (the Michael acceptor). The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.

Key Experimental Data

The following tables summarize the quantitative data for the one-pot synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles, highlighting the scope of the reaction with various substituted arylalkenes.

Table 1: Synthesis of 3-Aryl-(1H)-Pyrroles

| Entry | Arylalkene | R | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | H | 80 | 24 | 45 |

| 2 | 4-Methylstyrene | 4-Me | 80 | 24 | 42 |

| 3 | 4-Methoxystyrene | 4-OMe | 80 | 24 | 35 |

| 4 | 4-Fluorostyrene | 4-F | 60 | 12 | 71 |

| 5 | 4-Chlorostyrene | 4-Cl | 60 | 12 | 75 |

| 6 | 4-Bromostyrene | 4-Br | 60 | 12 | 78 |

| 7 | 4-Cyanostyrene | 4-CN | 25 | 4 | 85 |

| 8 | 4-Nitrostyrene | 4-NO₂ | 25 | 2 | 92 |

| 9 | 2-Chlorostyrene | 2-Cl | 80 | 24 | 55 |

| 10 | 2,4-Dichlorostyrene | 2,4-diCl | 80 | 24 | 68 |

Table 2: Synthesis of 3,4-Diaryl-(1H)-Pyrroles

| Entry | Arylalkene | Ar¹ | Ar² | Temp (°C) | Time (h) | Yield (%) |

| 1 | Stilbene | Ph | Ph | 80 | 24 | 65 |

| 2 | 4-Methylstilbene | Ph | 4-Me-Ph | 80 | 24 | 62 |

| 3 | 4-Methoxystilbene | Ph | 4-MeO-Ph | 80 | 24 | 58 |

| 4 | 4-Chlorostilbene | Ph | 4-Cl-Ph | 60 | 12 | 72 |

| 5 | 4,4'-Dichlorostilbene | 4-Cl-Ph | 4-Cl-Ph | 60 | 12 | 81 |

Experimental Protocols

General Protocol for the One-Pot Synthesis of 3-Aryl- and 3,4-Diaryl-(1H)-Pyrroles:

Materials:

-

Tosylmethyl isocyanide (TOSMIC)

-

Substituted arylalkene (styrene, stilbene, etc.)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide (2.0 equivalents).

-

Add anhydrous DMSO to the flask to create a suspension.

-

In a separate flask, dissolve the arylalkene (1.0 equivalent) and TOSMIC (1.3 equivalents) in anhydrous DMSO to achieve a final reaction concentration of approximately 0.1 M.

-

Add the solution of the arylalkene and TOSMIC dropwise to the suspension of NaOtBu in DMSO at room temperature with vigorous stirring.

-

Heat the reaction mixture to the appropriate temperature (as indicated in Tables 1 and 2) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl- or 3,4-diaryl-(1H)-pyrrole.

Visualized Workflow and Mechanism

Caption: Workflow and mechanism of the one-pot pyrrole synthesis.

Safety Precautions

-

This reaction should be carried out in a well-ventilated fume hood.

-

TOSMIC is a stable solid, but isocyanides are generally toxic; handle with appropriate personal protective equipment (gloves, safety glasses).

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Anhydrous DMSO is hygroscopic; ensure it is properly dried before use.

Van Leusen Pyrrole Synthesis for 3-Substituted Pyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen pyrrole synthesis is a powerful and versatile method for the construction of the pyrrole ring, a core scaffold in numerous pharmaceuticals and natural products. This reaction, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor, offers a direct and efficient route to a wide variety of substituted pyrroles.[1][2] This application note focuses on the synthesis of 3-substituted pyrroles, providing detailed protocols and a summary of representative yields.

Reaction Principle

The Van Leusen pyrrole synthesis proceeds through a base-mediated reaction sequence. First, a strong base deprotonates the acidic α-carbon of TosMIC to generate a stabilized carbanion.[2] This carbanion then undergoes a Michael addition to an electron-deficient alkene (the Michael acceptor). The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to afford the aromatic pyrrole ring. The activating group of the Michael acceptor ultimately directs the substitution pattern of the final pyrrole product. For the synthesis of 3-substituted pyrroles, α,β-unsaturated compounds bearing an electron-withdrawing group are commonly employed.[2]

Reaction Mechanism

Caption: General mechanism of the Van Leusen pyrrole synthesis.

Applications in 3-Substituted Pyrrole Synthesis

The Van Leusen reaction is highly effective for the synthesis of pyrroles with a variety of substituents at the 3-position, including aroyl, nitro, cyano, and alkoxycarbonyl groups. The choice of the Michael acceptor determines the final 3-substituent.

| Entry | Michael Acceptor (R-CH=CH-EWG) | 3-Substituent (EWG) | R Group | Product | Yield (%) |

| 1 | Chalcone | -C(O)Ar | Heteroaryl | 3-Aroyl-4-heteroarylpyrrole | 55-60 |

| 2 | β-Nitrostyrene | -NO₂ | Aryl | 3-Nitro-4-arylpyrrole | Varies |

| 3 | Cinnamonitrile | -CN | Aryl | 3-Cyano-4-arylpyrrole | Varies |

| 4 | Ethyl Cinnamate | -COOEt | Aryl | 3-Ethoxycarbonyl-4-arylpyrrole | Varies |

Table 1: Representative examples of 3-substituted pyrroles synthesized via the Van Leusen reaction. Yields are based on reported examples and can vary depending on the specific substrates and reaction conditions.[3]

Experimental Protocols

The following are generalized protocols for the synthesis of 3-substituted pyrroles using the Van Leusen reaction. Researchers should optimize the conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of 3-Aroyl-4-heteroarylpyrroles[3]

This protocol is adapted from the synthesis of 3-aroyl-4-(6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1H-pyrrole derivatives.

Materials:

-

Substituted Chalcone (Michael acceptor) (1.0 mmol)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 mmol)

-

Sodium Hydride (NaH) (60% dispersion in mineral oil, 2.0 mmol)

-

Anhydrous Diethyl Ether (Et₂O)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred suspension of NaH in anhydrous Et₂O under an inert atmosphere, add a solution of the chalcone and TosMIC in anhydrous DMSO dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aroyl-4-heteroarylpyrrole.

Protocol 2: General Procedure for the Synthesis of 3-Nitro-, 3-Cyano-, or 3-Alkoxycarbonyl-Substituted Pyrroles

This is a general procedure that can be adapted for various Michael acceptors.

Materials:

-

α,β-Unsaturated nitroalkene, nitrile, or ester (Michael acceptor) (1.0 mmol)

-

p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 mmol)

-

Anhydrous solvent (e.g., THF, DME, or a mixture of Et₂O/DMSO)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the Michael acceptor and TosMIC in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (this may range from -78 °C to room temperature depending on the reactivity of the substrate).

-

Add the base portionwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 3-substituted pyrrole.

Experimental Workflow

Caption: General experimental workflow for the Van Leusen synthesis.

Safety Precautions

-

Sodium hydride and potassium tert-butoxide are flammable and moisture-sensitive. Handle under an inert atmosphere.

-

TosMIC is an isocyanide and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Van Leusen pyrrole synthesis is a highly valuable tool for the construction of 3-substituted pyrroles. Its operational simplicity, tolerance of various functional groups, and the commercial availability of TosMIC make it an attractive method for both academic research and industrial applications in drug discovery and materials science. The protocols provided herein offer a starting point for the synthesis of a diverse range of 3-substituted pyrrole derivatives.

References

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Friedel-Crafts Benzoylation of N-Tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedel-Crafts benzoylation of N-tosylpyrrole, a key transformation in the synthesis of functionalized pyrrole derivatives. The regioselectivity of this reaction is highly dependent on the choice of Lewis acid and reaction conditions, offering pathways to selectively synthesize either 2-benzoyl-N-tosylpyrrole or 3-benzoyl-N-tosylpyrrole. These products are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Friedel-Crafts acylation is a fundamental method for the introduction of an acyl group onto an aromatic ring. In the case of N-protected pyrroles, the regiochemical outcome of this electrophilic substitution is a subject of considerable interest. While pyrrole itself typically undergoes preferential electrophilic substitution at the C-2 position, the introduction of a bulky and electron-withdrawing N-tosyl group can significantly influence the reaction's selectivity.[1] This document outlines the factors governing this selectivity and provides detailed protocols for achieving the desired benzoylated product.

Regioselectivity in the Benzoylation of N-Tosylpyrrole

The regioselectivity of the Friedel-Crafts benzoylation of N-tosylpyrrole is primarily dictated by the nature of the Lewis acid catalyst. Strong Lewis acids like aluminum chloride (AlCl₃) tend to favor the formation of the 3-benzoyl isomer, whereas weaker Lewis acids can lead to mixtures or a preference for the 2-benzoyl isomer.[1]

It is hypothesized that with strong Lewis acids like AlCl₃, the reaction may proceed through an organoaluminum intermediate, which directs the acylation to the C-3 position.[1] In contrast, weaker Lewis acids may favor a more classical electrophilic aromatic substitution mechanism, where the inherent electronic preference for C-2 substitution in the pyrrole ring plays a a more significant role.[1]

Data Presentation

The following tables summarize the quantitative data from studies on the Friedel-Crafts benzoylation of N-tosylpyrrole under various conditions.

Table 1: Effect of Lewis Acid and Concentration on the Acylation of N-p-toluenesulfonylpyrrole with 1-Naphthoyl Chloride. [1]

| Lewis Acid | Concentration (M) | 3-Acyl Product (%) | 2-Acyl Product (%) | Starting Material (%) |

| AlCl₃ | 0.075 | >99 | <1 | 0 |

| EtAlCl₂ | 0.075 | 27 | 67 | 6 |

| EtAlCl₂ | 0.221 | 6 | 93 | <1 |

| Et₂AlCl | 0.075 | <5 | 80 | 15 |

| Et₂AlCl | 0.221 | <5 | >95 | 0 |

Note: Acylation was performed in 1,2-dichloroethane with 2.18 equivalents of 1-naphthoyl chloride for 2 hours at 0 °C. Ratios were determined by ¹H NMR.[1]

Table 2: Acylation of N-p-toluenesulfonylpyrrole with Benzoyl Chloride and Acetyl Chloride using AlCl₃. [1]

| Acylating Agent | Equivalents of AlCl₃ | Product | Yield (%) |

| Benzoyl Chloride | 2 | 3-Benzoyl-N-p-toluenesulfonylpyrrole | >99 |

| Acetyl Chloride | 2 | 3-Acetyl-N-p-toluenesulfonylpyrrole | >99 |

| Acetyl Chloride | 1 | 3-Acetyl-N-p-toluenesulfonylpyrrole | 95 (5% starting material) |

Note: Reactions were carried out under conditions similar to Method A described below.[1]

Experimental Protocols

The following are detailed methodologies for the Friedel-Crafts benzoylation of N-tosylpyrrole, adapted from established literature procedures.[1]